[(pF)Phe4]nociceptin(1-13)NH2: A Technical Guide to its Discovery and Synthesis
[(pF)Phe4]nociceptin(1-13)NH2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of [(pF)Phe4]nociceptin(1-13)NH2, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the OP4 receptor. This peptide analogue has emerged from structure-activity relationship (SAR) studies as a valuable research tool for investigating the physiological and pathological roles of the NOP receptor system. This document details the scientific journey from its conceptualization to its chemical synthesis and biological evaluation, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Rationale
The discovery of [(pF)Phe4]nociceptin(1-13)NH2 stemmed from systematic structure-activity relationship studies on the endogenous NOP receptor ligand, nociceptin/orphanin FQ (N/OFQ). Researchers aimed to identify modifications to the N/OFQ peptide sequence that would enhance its potency, selectivity, and in vivo stability. Nociceptin(1-13)NH2 was identified as the shortest sequence retaining the full activity of the native 17-amino acid peptide[1].
A key focus of these SAR studies was the phenylalanine residue at position 4 (Phe4) of the N/OFQ(1-13)NH2 sequence. A study by Guerrini et al. (2001) explored a series of modifications to the phenyl ring of this residue[2]. Their research revealed that introducing an electron-withdrawing group at the para position of the phenyl ring could significantly enhance the peptide's agonist activity. Among the various substitutions tested, the para-fluoro substitution, yielding [(pF)Phe4]nociceptin(1-13)NH2, was found to be particularly effective, resulting in a compound with higher potency than the parent peptide[2]. Subsequent in vitro and in vivo studies confirmed its high potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ)[3][4][5].
Synthesis
The synthesis of [(pF)Phe4]nociceptin(1-13)NH2 is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol is a composite of standard Fmoc-based SPPS methodologies described for the synthesis of nociceptin analogues.
Materials:
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Fmoc-Rink Amide MBHA resin
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Protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-(p-F)Phe-OH)
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Coupling reagent: TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N'-Diisopropylcarbodiimide)
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Activation additive: HOBt (Hydroxybenzotriazole)
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Base: DIEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
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Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
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Amino Acid Coupling:
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Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like TBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (9 equivalents) in DMF.
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Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
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Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
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Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: F-G-G-(pF)F-T-G-A-R-K-S-A-R-K.
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Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
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Cleavage and Deprotection:
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Wash the peptide-resin with DCM and dry it under vacuum.
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Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
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Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to collect the peptide pellet and wash it with cold ether.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Pharmacological Characterization
[(pF)Phe4]nociceptin(1-13)NH2 has been extensively characterized in a variety of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and biological effects.
Quantitative Data
| Parameter | Value | Assay System | Reference |
| Binding Affinity (pKi) | 10.68 | CHO cells expressing human NOP receptor | [3][5] |
| Functional Potency (pEC50) | 9.80 | Mouse vas deferens bioassay | [3] |
| 9.31 | N/A | [5] | |
| Selectivity | >8000-fold over μ, δ, and κ opioid receptors | Radioligand binding assays | [3] |
| >3000-fold over μ, δ, and κ opioid receptors | Radioligand binding assays | [5] |
Experimental Protocols
This protocol outlines a typical radioligand binding assay to determine the affinity of [(pF)Phe4]nociceptin(1-13)NH2 for the NOP receptor.
Materials:
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Membranes from CHO cells stably expressing the human NOP receptor.
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Radioligand: [3H]nociceptin.
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Binding buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: Unlabeled nociceptin.
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Glass fiber filters.
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Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the NOP receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
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Assay Setup: In a 96-well plate, combine the cell membranes, [3H]nociceptin, and varying concentrations of the test compound ([(pF)Phe4]nociceptin(1-13)NH2). For determining non-specific binding, add a high concentration of unlabeled nociceptin.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
This assay measures the functional activity of [(pF)Phe4]nociceptin(1-13)NH2 by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in NOP receptor signaling.
Materials:
-
CHO cells expressing the human NOP receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Cell Culture: Plate CHO-NOP cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
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Agonist Treatment: Add varying concentrations of [(pF)Phe4]nociceptin(1-13)NH2 to the cells.
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Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by agonists like [(pF)Phe4]nociceptin(1-13)NH2 primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, NOP receptor activation can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: NOP receptor signaling cascade.
Experimental Workflow for Synthesis and Characterization
The overall process for producing and validating [(pF)Phe4]nociceptin(1-13)NH2 involves several key stages, from initial synthesis to final biological testing.
Caption: Workflow for peptide synthesis and validation.
Conclusion
[(pF)Phe4]nociceptin(1-13)NH2 stands as a testament to the power of medicinal chemistry in refining the properties of endogenous peptides. Its discovery has provided the scientific community with a highly potent and selective tool to dissect the complex roles of the NOP receptor in various physiological and pathological processes, including pain, mood, and addiction. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of this and other similar peptide analogues, facilitating further research in this important area of pharmacology.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
